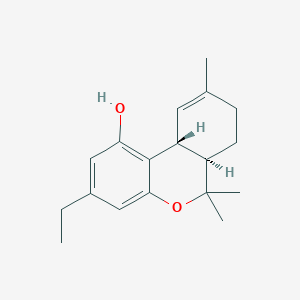
Ethyl-delta-9-tetrahydrocannabinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl-delta-9-tetrahydrocannabinol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-emetic Properties
Ethyl-Δ9-THC has shown promise in alleviating nausea and vomiting associated with chemotherapy. A systematic review highlighted that Δ9-THC is effective in reducing chemotherapy-induced nausea and increasing appetite in patients undergoing cancer treatment .
Appetite Stimulation
Research indicates that Δ9-THC can stimulate appetite, making it beneficial for patients with conditions such as HIV/AIDS or cancer who experience significant weight loss . This effect is attributed to its action on cannabinoid receptors in the brain that regulate hunger.
Pain Management
There is growing evidence that Δ9-THC may serve as an analgesic, particularly for chronic pain conditions. A study examined its efficacy in managing neuropathic pain, showing significant reductions in pain scores among participants .
Neurological Disorders
Ethyl-Δ9-THC has been investigated for its neuroprotective properties, particularly in conditions like multiple sclerosis and epilepsy. Research suggests that it may help reduce spasticity and improve motor function in multiple sclerosis patients .
Mental Health Applications
Studies have explored the role of Δ9-THC in treating anxiety and PTSD symptoms. A recent clinical trial indicated that it could aid in fear extinction learning, suggesting potential therapeutic applications for anxiety disorders .
Absorption and Metabolism
The pharmacokinetic profile of Ethyl-Δ9-THC reveals a high bioavailability (90–95%), but due to first-pass metabolism, only 10–20% reaches systemic circulation . The peak plasma concentration occurs between 0.5 to 4 hours post-administration.
| Parameter | Value |
|---|---|
| Bioavailability | 90–95% |
| Peak Plasma Time | 0.5–4 hours |
| Half-life | 5.6 hours (parent drug) |
| Metabolites | 11-hydroxy-Δ9-THC (active) |
Safety and Side Effects
While Ethyl-Δ9-THC has therapeutic benefits, it also poses risks such as impaired cognitive function and potential for addiction. The forensic threshold for impairment has been established between 2 to 5 ng/mL in blood serum .
Medical Use Legislation
The legal status of Δ9-THC varies globally, with some regions permitting its medical use while others maintain strict regulations due to its psychoactive properties. Recent changes in legislation have facilitated research into its medicinal benefits .
Forensic Implications
The detection of Ethyl-Δ9-THC in biological samples is crucial for forensic science, especially concerning driving under the influence laws. Studies indicate variability in blood concentrations among users, complicating the establishment of universal legal limits .
Clinical Trials on Cancer Patients
A randomized clinical trial assessed the effects of orally administered Δ9-THC on chemotherapy-induced nausea and appetite stimulation among cancer patients, demonstrating significant improvements compared to placebo groups .
Neuroprotective Studies
A study involving patients with multiple sclerosis evaluated the effects of Δ9-THC on spasticity and mobility, revealing positive outcomes that support further investigation into its neurological benefits .
化学反应分析
Thermal Degradation and Stability
The stability of ethyl-delta-9-tetrahydrocannabinol is influenced by environmental factors such as temperature and pH. Research indicates that:
-
Thermal Degradation : this compound exhibits first-order degradation kinetics, with increased degradation rates at elevated temperatures. The optimum pH range for stability is between 4 and 12, where minimal degradation occurs .
-
Kinetic Studies : A study on the degradation kinetics of cannabinoids demonstrated that this compound undergoes transformation into other cannabinoids such as cannabinol when exposed to high temperatures and acidic conditions .
Isomerization Reactions
Isomerization reactions are significant in the chemistry of this compound:
-
Formation of Delta-8 Isomer : During the synthesis or degradation processes, this compound can convert into its less psychoactive isomer, delta-8 tetrahydrocannabinol. This transformation is often catalyzed by acids and occurs more readily at higher temperatures or prolonged reaction times .
Reaction Conditions and Yields
| Reaction Type | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Acid-Catalyzed Conversion | HCl | 80 | 85 | Delta-9 THC |
| Catalytic Method | AlCl₃ | -10 | 100 | 87 |
| Thermal Degradation | None | 70 | Variable | Variable |
Kinetic Parameters
| Parameter | CBD | Delta-9 THC | CBN |
|---|---|---|---|
| Activation Energy (kJ/mol) | 3.86 | 11.63 | 42.40 |
| Rate Constant (day⁻¹) | 0.51 | 0.25 | 0.41 |
| Shelf-life at 25°C (days) | 3 | 8 | Variable |
属性
CAS 编号 |
134840-81-6 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
(6aR,10aR)-3-ethyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h8-10,13-14,19H,5-7H2,1-4H3/t13-,14-/m1/s1 |
InChI 键 |
JJBMVXFZSLTKCL-ZIAGYGMSSA-N |
SMILES |
CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
手性 SMILES |
CCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |
规范 SMILES |
CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
同义词 |
ethyl-delta-9-tetrahydrocannabinol ethyl-delta-9-THC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















